

The Developmental Odyssey of SPR206: A Next-Generation Polymyxin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SPR206 acetate

Cat. No.: B13393021

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Cambridge, MA - Spero Therapeutics' SPR206, an intravenously administered next-generation polymyxin antibiotic, has concluded its development journey. Designed to combat multi-drug resistant (MDR) Gram-negative bacterial infections, particularly hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP), the program was ultimately discontinued in the first quarter of 2025 following a pipeline reprioritization. This in-depth guide chronicles the scientific and clinical development of SPR206, from its promising preclinical data to its comprehensive Phase 1 evaluation.

Preclinical Foundation: Potency Against Resistant Pathogens

SPR206 was engineered to improve upon the therapeutic window of existing polymyxins, which are often limited by nephrotoxicity. Its mechanism of action involves a direct interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane disruption and bacterial cell death.

In Vitro Activity

SPR206 demonstrated potent in vitro activity against a broad spectrum of clinically important Gram-negative pathogens, including carbapenem-resistant strains. Multiple studies consistently showed that SPR206's minimum inhibitory concentrations (MICs) were comparable to or lower than those of polymyxin B and colistin against a variety of bacterial isolates.

Pathogen	SPR206 MIC50 (µg/mL)	SPR206 MIC90 (µg/mL)	Polymyxin B MIC50 (µg/mL)	Polymyxin B MIC90 (µg/mL)	Colistin MIC50 (µg/mL)	Colistin MIC90 (µg/mL)
Acinetobacter baumannii	0.12 - 0.5	0.25 - 2	0.5	1	0.5	1
Pseudomonas aeruginosa	0.25	0.25 - 0.5	-	-	1	2
Enterobacterales	0.06	0.25	-	-	0.25	0.5
Carbapenem-Resistant Enterobacterales (CRE)	0.06 - 0.5	0.5 - 64	-	-	-	-

In Vivo Efficacy in Murine Infection Models

Preclinical evaluation in murine models of infection further substantiated the potential of SPR206. In neutropenic mice with thigh or lung infections caused by MDR *Acinetobacter baumannii* and *Pseudomonas aeruginosa*, SPR206 demonstrated significant, dose-dependent reductions in bacterial burden.

Infection Model	Pathogen	Treatment	Dosage (mg/kg)	Mean Change in Bacterial Burden (log10 CFU/g)
Murine Lung Infection	A. baumannii	SPR206	10	-3.01
		SPR206	20	-4.58
		SPR206	30	-4.40
		Polymyxin B	10	-0.75
		Polymyxin B	20	-2.79
		Vehicle Control	-	+0.9
Murine Lung Infection	P. aeruginosa	SPR206	10	-2.61
		SPR206	30	-3.58
		Polymyxin B	10	-1.76
		Polymyxin B	25	-1.52
		Vehicle Control	-	+1.98

Clinical Development: A Trio of Phase 1 Studies

The clinical development program for SPR206 encompassed three key Phase 1 studies to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.

First-in-Human, Single and Multiple Ascending Dose Study (NCT03792308)

This initial study assessed the safety and pharmacokinetics of SPR206 in single ascending doses (SAD) and multiple ascending doses (MAD). The drug was found to be generally well-tolerated, with no evidence of nephrotoxicity at anticipated therapeutic doses.

Pharmacokinetic Parameters (MAD, 100 mg q8h for 14 days)

Parameter	Value
Cmax (Maximum Concentration)	~4.5 µg/mL
Tmax (Time to Maximum Concentration)	~1 hour
t1/2 (Half-life)	~2.4 - 4.1 hours

| Accumulation | No appreciable accumulation |

Bronchoalveolar Lavage (BAL) Study (NCT04868292)

To determine the penetration of SPR206 into the lungs, a BAL study was conducted. The results were encouraging, showing that SPR206 reached concentrations in the epithelial lining fluid (ELF) of the lungs that were predictive of therapeutic efficacy against common respiratory pathogens.

Parameter	Value
Mean ELF to Plasma Concentration Ratio (AUC0-8h)	0.264

Renal Impairment Study (NCT04865393)

Given that polymyxins are known for potential nephrotoxicity, a dedicated study in subjects with varying degrees of renal impairment was crucial. This study characterized the pharmacokinetic profile of SPR206 in these populations and provided data to inform potential dose adjustments.

Regulatory Milestones and Strategic Partnerships

SPR206 was granted Qualified Infectious Disease Product (QIDP) designation by the U.S. Food and Drug Administration (FDA) for the treatment of complicated urinary tract infections and HABP/VABP. Spero Therapeutics also entered into a licensing agreement with Pfizer for the development and commercialization of SPR206 in ex-U.S. and ex-Asia territories.

Discontinuation of the SPR206 Program

Despite the promising early-stage data, Spero Therapeutics announced the discontinuation of the SPR206 development program in the first quarter of 2025. The decision was based on a review and reprioritization of the company's pipeline.

Experimental Protocols

In Vitro Susceptibility Testing

Minimum inhibitory concentrations (MICs) were determined by broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Cation-adjusted Mueller-Hinton broth was used as the testing medium.

Murine Infection Models

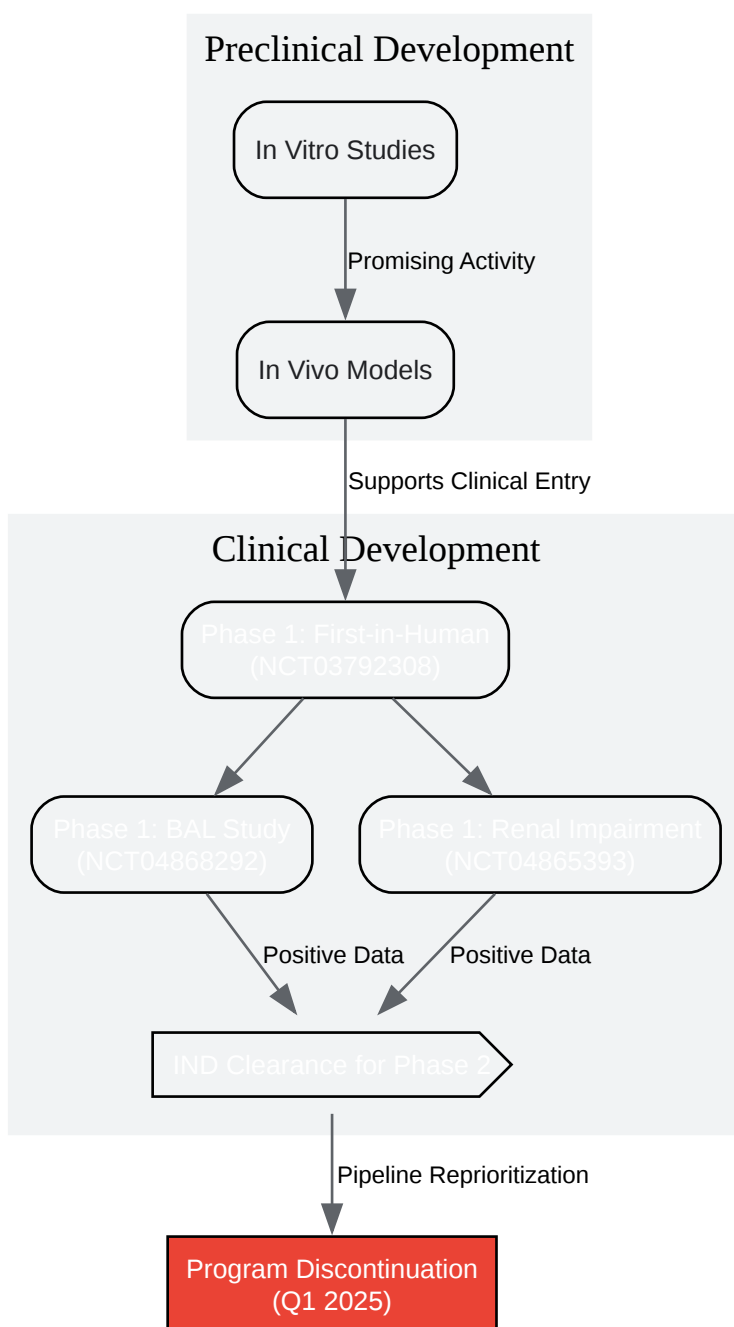
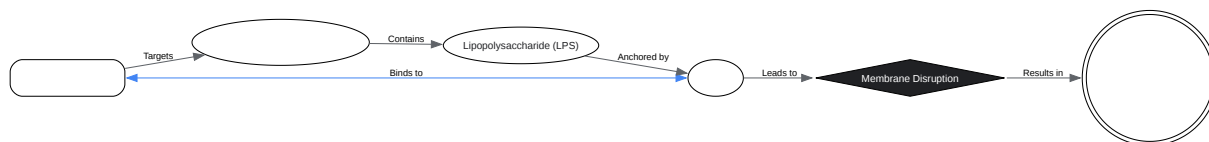
- **Animals:** Immunocompetent or neutropenic CD-1 or BALB/c mice were used. Neutropenia was induced by intraperitoneal injection of cyclophosphamide.
- **Infection:** Mice were infected via intramuscular (thigh infection) or intranasal/intratracheal (lung infection) administration of a bacterial suspension.
- **Treatment:** SPR206 or comparator antibiotics were administered intravenously or subcutaneously at various dosing regimens starting at a specified time post-infection.
- **Endpoint:** The primary endpoint was the change in bacterial burden (log₁₀ CFU/g) in the thigh or lung tissue after a defined period of treatment, typically 24 hours.

Clinical Trial Protocols

Detailed protocols for the Phase 1 studies can be accessed through their respective ClinicalTrials.gov identifiers:

- NCT03792308: First-in-Human Study of SPR206 in Healthy Subjects.
- NCT04868292: A Study to Evaluate the Intrapulmonary Pharmacokinetics of SPR206 in Healthy Adult Participants.
- NCT04865393: A Study to Assess the Pharmacokinetics and Safety of SPR206 in Participants With Renal Impairment.

Visualizing the Science



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- To cite this document: BenchChem. [The Developmental Odyssey of SPR206: A Next-Generation Polymyxin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13393021#spero-therapeutics-pipeline-spr206-development-history]

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